Enantiomeric Purity: >99% ee vs. Racemic Mixture and (R)-Enantiomer
The target compound, as a resolved salt, can be obtained with an enantiomeric excess (ee) of >99.0% for the (S)-enantiomer [1]. In contrast, the racemic starting material is a 50:50 mixture, and the (R)-enantiomer has an ee of 0% for the desired (S)-form. This high ee is essential for the efficacy of the final drug, clopidogrel, and is a primary procurement specification.
| Evidence Dimension | Enantiomeric Excess (ee) of (S)-enantiomer |
|---|---|
| Target Compound Data | >99.0% ee |
| Comparator Or Baseline | Racemic mixture: ~0% ee; (R)-enantiomer: 0% ee of (S)-form |
| Quantified Difference | Approaching 100% vs. 0% for (S)-enantiomer content |
| Conditions | Enzyme-catalyzed resolution in a triphasic system (Protease 6SD immobilized on MWCNT) |
Why This Matters
Procurement of the highly enantiopure (S)-form directly ensures the biological activity of the downstream API and avoids costly, yield-reducing purification steps.
- [1] Weng, C. Y., et al. (2021). One-step enantioselective bioresolution for (S)-2-chlorophenylglycine methyl ester catalyzed by the immobilized Protease 6SD on multi-walled carbon nanotubes in a triphasic system. Journal of Biotechnology, 325, 294-302. DOI: 10.1016/j.jbiotec.2020.10.007 View Source
